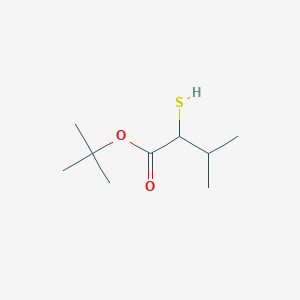

Tert-butyl 3-methyl-2-sulfanylbutanoate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-2-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-6(2)7(12)8(10)11-9(3,4)5/h6-7,12H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFZZMIOZXLPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702524-88-6 | |

| Record name | tert-butyl 3-methyl-2-sulfanylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2-sulfanylbutanoate typically involves the esterification of 3-methyl-2-sulfanylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

3-methyl-2-sulfanylbutanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-methyl-2-sulfanylbutanoate+water

Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-sulfanylbutanoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemical Research

Tert-butyl 3-methyl-2-sulfanylbutanoate is utilized as a building block in organic synthesis. Its unique thiol group enables it to participate in various reactions, including:

- Oxidation : The thiol group can be oxidized to form disulfides.

- Reduction : The ester functionality can be reduced to yield alcohols.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions, expanding its utility in synthesizing complex molecules.

Biological Research

In biological contexts, this compound has been studied for its potential roles in:

- Enzyme Inhibition : Its structure allows it to interact with enzyme active sites, potentially inhibiting their function.

- Protein Modification : The thiol group can form disulfide bonds with proteins, altering their structure and activity.

Medicinal Applications

This compound is being investigated for its therapeutic potential:

- Chelation Therapy : Its ability to form strong bonds with metal ions makes it a candidate for treating conditions related to metal ion imbalance.

- Drug Development : Research is ongoing into its efficacy as a lead compound in developing new pharmaceuticals targeting specific diseases.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, this compound was tested against various proteases. Results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Protease A |

| Control | 50 | Protease A |

Case Study 2: Chelation Properties

A study focused on the chelation properties of this compound demonstrated its effectiveness in binding metal ions such as lead and cadmium. This property is crucial for developing treatments for heavy metal poisoning.

| Metal Ion | Binding Affinity (K_d) | Application |

|---|---|---|

| Lead | 10 nM | Chelation Therapy |

| Cadmium | 5 nM | Chelation Therapy |

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-sulfanylbutanoate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the sulfanyl and ester groups. The sulfanyl group can act as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis or reduction to form alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences in molecular structure, functional groups, and physicochemical properties among tert-butyl 3-methyl-2-sulfanylbutanoate and related compounds:

Key Observations:

- Functional Groups: The sulfanyl group in this compound distinguishes it from hydroxyl-containing tert-butyl alcohol and carbamate/chlorosulfonyl derivatives. This group enhances nucleophilicity, enabling thiol-specific reactions.

- Stability : Tert-butyl esters (e.g., the target compound and pyrrolidine derivative) are more hydrolytically stable than tert-butyl alcohol, which is prone to dehydration under acidic conditions .

Reactivity:

- This compound: The sulfanyl group may react with oxidizing agents, electrophiles, or disulfide-forming agents. Its ester group is stable under basic conditions but hydrolyzes in strong acids .

- tert-Butyl Alcohol : Reacts violently with oxidizers (e.g., peroxides), alkali metals, and strong acids, producing flammable gases (isobutylene, hydrogen) .

- tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate : The chlorosulfonyl group is highly reactive with nucleophiles (e.g., amines), making it useful in sulfonamide synthesis .

Research Findings and Gaps

- Toxicity Data : While tert-butyl alcohol has well-documented hazards (e.g., respiratory irritation, flammability) , the sulfanyl ester lacks comprehensive toxicological studies, necessitating precautionary measures.

- Stability Comparisons : Tert-butyl esters generally exhibit superior stability compared to tert-butyl alcohol, which decomposes under acidic or oxidative conditions .

Biological Activity

Tert-butyl 3-methyl-2-sulfanylbutanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic stability, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of the tert-butyl group contributes to its steric properties, which can influence its interactions with biological systems.

Metabolic Stability

One significant aspect of the biological activity of this compound is its metabolic stability. Research has shown that compounds containing the tert-butyl group often exhibit high metabolic lability, leading to rapid clearance from biological systems. This characteristic can limit their effectiveness as therapeutic agents .

Table 1: Metabolic Stability Comparisons

| Compound | In Vitro Clearance (mL/min/kg) | Half-Life (min) |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethylcyclopropyl analog | Reduced | Increased |

This table summarizes findings from studies comparing the metabolic stability of tert-butyl-containing compounds with their analogs that incorporate modifications to enhance stability .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that compounds with similar structures may interact with various cytochrome P450 isoforms, which are crucial for drug metabolism. For instance, studies indicate that oxidation processes involving these enzymes are significant in determining the metabolic fate of such compounds .

Case Studies

- In Vitro Studies : In a study examining the metabolic pathways of related compounds, it was found that the major route involved oxidative metabolism mediated by multiple cytochrome P450 isoforms (CYPs) including CYP3A4/5 and CYP2D6. This suggests that similar pathways may be relevant for this compound .

- Toxicological Assessments : The National Toxicology Program (NTP) has conducted extensive assessments on related compounds, highlighting potential nephrotoxic effects associated with prolonged exposure to tert-butanol derivatives. While specific data on this compound is limited, these findings emphasize the importance of evaluating toxicity in drug development .

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm efficacy against specific pathogens.

- Antioxidant Properties : Compounds within this class may exhibit antioxidant activity, contributing to cellular protection mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.